Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
Description
Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound featuring a fused triazole and pyridine ring system. Key structural attributes include:
- Molecular Formula: C₈H₆ClN₃O₂ (derived from related compounds in and ).
- Functional Groups: A chlorine substituent at position 5 and a methyl ester at position 6.
- Synthesis: Chlorination of precursor quinazolinones using reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride (C₂O₂Cl₂) in solvents such as benzene or trichloroethane ().
This compound serves as a versatile intermediate in medicinal and agrochemical research due to its reactive sites, enabling further functionalization. Safety data () indicate hazards (H302, H315, H319) related to toxicity, skin irritation, and eye damage.
Properties
Molecular Formula |
C8H6ClN3O2 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-3-6(9)12-7(5)10-4-11-12/h2-4H,1H3 |
InChI Key |
PIFKZLFRHPKZEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(N2C1=NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-aminopyridine with ethyl chloroformate, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Cyclization Reactions: Cyclization can be facilitated by using strong acids or bases under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-triazolopyridine derivative, while oxidation can produce an N-oxide derivative .
Scientific Research Applications
Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antiviral, anticancer, and antimicrobial agents.
Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological receptors, leading to inhibition or activation of specific pathways. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease progression .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
a) Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
- Molecular Formula : C₁₄H₁₁N₃O₂ ().
- Key Difference : A phenyl group at position 2 instead of hydrogen.
b) Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
- Molecular Formula : C₁₀H₈F₃N₃O₂ ().
- Key Difference : A trifluoromethyl (-CF₃) group at position 2.
- Impact : The electron-withdrawing -CF₃ group increases metabolic stability and lipophilicity, making it advantageous in drug design for enhanced bioavailability.
c) Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
- Molecular Formula : C₉H₈BrN₃O₂ ().
- Key Difference : Bromine at position 6 instead of chlorine.
- Impact : Bromine’s higher leaving-group propensity facilitates nucleophilic substitution reactions, enabling diverse derivatization ().
Core Heterocyclic Variations
a) [1,2,4]Triazolo[1,5-a]quinazolines
- Example : 5-Chloro-[1,2,4]triazolo[1,5-a]quinazoline ().
- Key Difference : A quinazoline (benzene-fused pyrimidine) core instead of pyridine.
- IR spectra show distinct C=O absorption at ~1,670–1,682 cm⁻¹ ().
b) [1,2,4]Triazolo[1,5-a]pyrazines
- Example : Piperazine-derived 2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazines ().
- Key Difference : Pyrazine ring (two adjacent nitrogen atoms) instead of pyridine.
- Impact : Increased nitrogen content enhances hydrogen-bonding capacity, useful in kinase inhibitor design.
Functional Group Transformations
a) Carbonitrile Derivatives
- Example : 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile ().
- Molecular Formula : C₇H₃ClN₄.
- Key Difference: Cyano (-CN) group at position 8 instead of methyl ester.
- Impact : The electron-deficient nitrile group facilitates palladium-catalyzed cross-coupling reactions ().
b) Amino and Methanamine Derivatives
- Example: Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate ().
- Molecular Formula : C₈H₈N₄O₂.
- Key Difference: Amino (-NH₂) group at position 2.
- Impact : Increased polarity improves aqueous solubility, beneficial for pharmacokinetic optimization.
Physicochemical and Spectral Comparisons
Biological Activity
Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.
Overview of the Compound
Chemical Properties:
- Molecular Formula: C8H6ClN3O2
- Molecular Weight: 211.60 g/mol
- IUPAC Name: this compound
- Canonical SMILES: COC(=O)C1=CC=C(N2C1=NC=N2)Cl
The compound features a triazole ring fused to a pyridine structure, which is known for imparting unique chemical properties that can be exploited in various biological contexts.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-π interactions with biological receptors. This interaction can lead to the inhibition or activation of pathways critical for disease progression. For instance, it may inhibit enzymes or receptors involved in cancer cell proliferation or viral replication.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit significant antiviral properties. A study demonstrated that derivatives of triazolo-pyridines showed promising activity against influenza A virus by inhibiting the PA-PB1 interaction critical for viral replication .
Anticancer Properties
In vitro studies have shown that related compounds can inhibit angiogenesis markers such as VEGF and MMP-9 in breast cancer cells (MDA-MB-231) . The inhibition of these markers suggests a potential role in reducing tumor growth and metastasis.
Antimicrobial Activity
The compound's structural features suggest potential applications as an antimicrobial agent. Compounds within the triazolo-pyridine class have been explored for their ability to combat various bacterial and fungal infections due to their unique mechanisms of action .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications at specific positions on the triazole or pyridine rings can significantly alter potency and selectivity against biological targets.
| Modification | Effect on Activity |
|---|---|
| Substitution at position 7 | Increased potency against certain cancer cell lines |
| Variation of halogens | Altered binding affinity towards viral proteins |
| Introduction of electron-withdrawing groups | Enhanced stability and bioavailability |
Case Study 1: Antiviral Efficacy
A recent study evaluated various triazolo-pyridine derivatives for their antiviral efficacy against influenza A virus. The derivatives were tested for their ability to inhibit plaque formation in MDCK cells infected with the virus. The results indicated that certain modifications led to improved EC50 values compared to standard antiviral agents like ribavirin .
Case Study 2: Anticancer Activity
In another investigation focused on breast cancer models, compounds derived from the triazolo-pyridine scaffold were assessed for their ability to inhibit tumor growth. The results showed a significant decrease in tumor volume when treated with these compounds compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
